Cas no 64180-13-8 (rac 6-Hydroxy Acenocoumarol)

rac 6-Hydroxy Acenocoumarol 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-2-one,4,6-dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-
- rac 6-Hydroxy Acenocoumarol
- 4,6-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one
- 4,6-dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one
-
計算された属性
- せいみつぶんしりょう: 369.08500
じっけんとくせい
- 密度みつど: 1.501
- ふってん: 660.1°C at 760 mmHg
- フラッシュポイント: 353°C
- 屈折率: 1.679
- PSA: 133.56000
- LogP: 3.74660
rac 6-Hydroxy Acenocoumarol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H714725-10mg |
rac 6-Hydroxy Acenocoumarol |
64180-13-8 | 10mg |
$1918.00 | 2023-05-18 | ||
TRC | H714725-1mg |
rac 6-Hydroxy Acenocoumarol |
64180-13-8 | 1mg |
$253.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208268-1 mg |
rac 6-Hydroxy Acenocoumarol, |
64180-13-8 | 1mg |
¥3,234.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208268-1mg |
rac 6-Hydroxy Acenocoumarol, |
64180-13-8 | 1mg |
¥3234.00 | 2023-09-05 |
rac 6-Hydroxy Acenocoumarol 関連文献
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
3. Book reviews
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
rac 6-Hydroxy Acenocoumarolに関する追加情報
Recent Advances in the Study of rac 6-Hydroxy Acenocoumarol (CAS: 64180-13-8): A Comprehensive Research Brief
rac 6-Hydroxy Acenocoumarol (CAS: 64180-13-8) is a metabolite of the anticoagulant drug acenocoumarol, which belongs to the coumarin derivative class. This compound has garnered significant attention in recent years due to its role in pharmacogenomics, drug metabolism, and personalized medicine. The latest research has focused on understanding its metabolic pathways, enantioselective pharmacokinetics, and potential therapeutic applications. This brief synthesizes recent findings to provide a comprehensive overview of the current state of knowledge regarding rac 6-Hydroxy Acenocoumarol.
Recent studies have highlighted the importance of cytochrome P450 enzymes, particularly CYP2C9, in the metabolism of rac 6-Hydroxy Acenocoumarol. Genetic polymorphisms in CYP2C9 significantly influence the pharmacokinetics and pharmacodynamics of this metabolite, leading to inter-individual variability in drug response. Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed to quantify rac 6-Hydroxy Acenocoumarol levels in biological samples, enabling precise monitoring of its concentration in patients undergoing anticoagulant therapy.
In addition to its metabolic implications, rac 6-Hydroxy Acenocoumarol has been investigated for its potential role in drug-drug interactions. Recent in vitro and in vivo studies have demonstrated that concomitant administration of drugs that inhibit or induce CYP2C9 activity can alter the plasma levels of rac 6-Hydroxy Acenocoumarol, thereby affecting the efficacy and safety of acenocoumarol therapy. These findings underscore the need for personalized dosing regimens based on genetic and environmental factors.
Furthermore, enantioselective studies have revealed differences in the pharmacological activity of the R- and S-enantiomers of rac 6-Hydroxy Acenocoumarol. The S-enantiomer exhibits higher anticoagulant activity compared to the R-enantiomer, which has implications for the development of enantiomerically pure formulations. Recent advancements in chiral separation techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, have facilitated the isolation and characterization of individual enantiomers, paving the way for more targeted therapeutic interventions.
Emerging research has also explored the potential of rac 6-Hydroxy Acenocoumarol as a biomarker for monitoring anticoagulant therapy. Its stable pharmacokinetic profile and correlation with clinical outcomes make it a promising candidate for therapeutic drug monitoring (TDM). Recent clinical trials have evaluated the utility of rac 6-Hydroxy Acenocoumarol levels in predicting bleeding and thrombotic events, with preliminary results suggesting its potential to enhance the safety and efficacy of anticoagulant therapy.
In conclusion, rac 6-Hydroxy Acenocoumarol (CAS: 64180-13-8) represents a critical metabolite in the field of anticoagulant therapy and personalized medicine. Recent studies have deepened our understanding of its metabolic pathways, enantioselective properties, and clinical applications. Future research should focus on translating these findings into clinical practice, with an emphasis on optimizing dosing strategies and minimizing adverse effects. The integration of pharmacogenomic data and advanced analytical techniques will be pivotal in achieving these goals.
64180-13-8 (rac 6-Hydroxy Acenocoumarol) 関連製品
- 1185071-64-0(Acenocoumarol-d4)
- 66556-78-3((S)-Acenocoumarol)
- 31603-03-9(1-(1H-Tetrazol-5-yl)propan-1-amine)
- 1105219-30-4(7-(4-methoxyphenyl)-3-[(3-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one)
- 1016488-68-8(N-(1-cyanocyclohexyl)-2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide)
- 2418710-60-6((9H-fluoren-9-yl)methyl N-({3-(fluorosulfonyl)oxy-5-(piperazin-1-yl)phenyl}methyl)carbamate)
- 1696040-87-5(2-{(benzyloxy)carbonylamino}-3-(3-bromothiophen-2-yl)propanoic acid)
- 2172081-72-8(1-(3-fluoro-2-hydroxypropyl)-3,4-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 56079-45-9(5,5-Dimethyl-1-phenylhexane-1,4-dione)
- 2034227-47-7(3,5-dimethoxy-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide)



